molecular formula C9H15BrO B2448673 4-(Bromomethyl)-4-(prop-2-en-1-yl)oxane CAS No. 1881925-04-7

4-(Bromomethyl)-4-(prop-2-en-1-yl)oxane

Cat. No.: B2448673
CAS No.: 1881925-04-7
M. Wt: 219.122
InChI Key: BWZXJVLPGVASOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-4-(prop-2-en-1-yl)oxane is a useful research compound. Its molecular formula is C9H15BrO and its molecular weight is 219.122. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-4-prop-2-enyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-2-3-9(8-10)4-6-11-7-5-9/h2H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZXJVLPGVASOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOCC1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Bromomethyl)-4-(prop-2-en-1-yl)oxane, a compound with potential pharmaceutical applications, has garnered interest due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its bromomethyl and propenyl substituents, which contribute to its reactivity and biological interactions. Its chemical formula is C₈H₉BrO, indicating the presence of bromine, which is often associated with enhanced biological activity due to its electrophilic nature.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules. This reactivity can lead to various outcomes, including:

  • Antibacterial Activity : The compound has shown promising antibacterial properties against several strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines. The mechanism may involve inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) that indicate effective bacterial growth inhibition.

BacteriaMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicate that the compound induces significant cell death in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-710
HCT11615
A54912

The mechanism of action appears to involve the induction of oxidative stress and subsequent apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.